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Sodium 5-sulfosalicylate

Cat. No.: B13113123
M. Wt: 240.17 g/mol
InChI Key: RILRIYCWJQJNTJ-UHFFFAOYSA-M
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Description

Historical Context and Significance of the 5-Sulfosalicylate Anion

The parent compound, 5-sulfosalicylic acid, has a long history rooted in analytical chemistry. It was traditionally used as a reagent for detecting and quantifying proteins in urine samples; the acid causes dissolved proteins to precipitate, allowing for a measurement of their concentration based on the resulting turbidity. wikipedia.orgtaylorandfrancis.com This application underscored the anion's potent ability to interact with large biomolecules.

The significance of the 5-sulfosalicylate anion (H₂SSA⁻, HSSA²⁻, or SSA³⁻) stems from its versatile coordination capabilities. onu.edu.ua The presence of three distinct functional groups—sulfonate, carboxylate, and a phenolic hydroxyl—allows it to act as a multidentate ligand, binding to metal ions in various ways. onu.edu.uaresearchgate.net This chelating ability is fundamental to many of its applications. Research has shown that metal complexes of 5-sulfosalicylic acid can exhibit enhanced biological activities, such as antimicrobial and anti-inflammatory properties, compared to the free acid. onu.edu.uaresearchgate.net Furthermore, its structure enables the formation of complex polymeric and supramolecular assemblies through hydrogen bonding and other interactions, making it a valuable building block in crystal engineering. onu.edu.uausc.edu.au

Evolution of Research Interests in Sodium 5-Sulfosalicylate

Initial interest in 5-sulfosalicylic acid and its salts was primarily for their utility in clinical and analytical chemistry. wikipedia.orgtaylorandfrancis.com However, the focus of research has significantly broadened over time, moving into more complex and technologically advanced areas.

A major area of evolved research is in coordination chemistry and materials science . Scientists have extensively studied the synthesis and characterization of metal-sulfosalicylate complexes. osti.gov The ability of the 5-sulfosalicylate anion to act as a versatile ligand has been harnessed to create coordination polymers with diverse and intricate architectures, including chains, layers, and three-dimensional frameworks. onu.edu.uausc.edu.au These materials are investigated for potential applications in areas such as luminescence and magnetism. onu.edu.ua

More recently, research has demonstrated the efficacy of this compound as a corrosion inhibitor , particularly for reactive metals like magnesium. researchgate.netresearchgate.net In the burgeoning field of energy storage, it has been employed as an electrolyte additive in Mg-air batteries. Studies show that its addition can significantly improve the battery's discharge performance by mitigating the corrosion of the magnesium anode and reducing the parasitic hydrogen evolution reaction. researchgate.net This is achieved through the formation of a more stable, protective surface layer on the anode. researchgate.net This application highlights a shift towards using this classic compound to solve contemporary materials engineering challenges.

Interdisciplinary Relevance of this compound in Chemical Sciences

The diverse functionalities of this compound have established its relevance across multiple chemical disciplines.

Analytical Chemistry : Beyond its historical use in protein precipitation, the strong metal-chelating properties of the sulfosalicylate anion are utilized in modern analytical techniques for the detection and sequestration of metal ions. osti.gov

Inorganic and Coordination Chemistry : The anion is a key ligand for synthesizing novel coordination compounds and metal-organic frameworks (MOFs). onu.edu.ua Its ability to form stable complexes with a wide range of metals, including alkali, alkaline earth, transition, and main-group metals, makes it a subject of continuous study for creating new materials with tailored structural and functional properties. usc.edu.auosti.gov

Electrochemistry and Materials Science : The compound's role as a corrosion inhibitor and performance-enhancing electrolyte additive for Mg-air batteries places it at the intersection of electrochemistry and materials science. researchgate.netresearchgate.net Research in this area focuses on understanding the interfacial mechanisms by which it protects metal surfaces and improves electrochemical cell efficiency. researchgate.net

Pharmaceutical and Medicinal Chemistry : As a derivative of salicylic (B10762653) acid, 5-sulfosalicylic acid and its metal complexes have been explored for their biological activities, including antimicrobial and anti-inflammatory effects. onu.edu.uaontosight.ai This connects its study to the development of new therapeutic agents.

Interactive Data Tables

Chemical Properties of this compound

PropertyValueSource
Chemical Formula C₇H₅NaO₆S nih.govnih.gov
IUPAC Name sodium;2-hydroxy-5-sulfobenzoate nih.gov
Molecular Weight 240.17 g/mol nih.govnih.gov
Appearance White or slightly yellowish crystalline powder ontosight.ai
Solubility Soluble in water, slightly soluble in ethanol ontosight.ai

Research Applications of this compound

Field of ApplicationSpecific UseKey FindingSource
Analytical Chemistry Protein precipitation agentCauses dissolved proteins to precipitate for quantification. wikipedia.org
Coordination Chemistry Multidentate ligandForms diverse coordination polymers and supramolecular networks. onu.edu.ua
Electrochemistry Corrosion inhibitor for Mg-air batteriesImproves discharge voltage and extends battery lifetime by reducing anode corrosion. researchgate.net
Materials Science Component of ion-exchange materialsUsed to create materials for the selective removal of metal ions. onu.edu.ua
Pharmaceuticals Intermediate for drug synthesisServes as a building block for more complex pharmaceutical molecules. ontosight.ai

Effect of this compound on Mg-Air Battery Performance

ParameterWithout Inhibitor (3.5 wt% NaCl)With 0.1 M this compoundSource
Discharge Voltage (at 0.5 mA/cm²) ~1.58 V~1.82 V researchgate.net
Discharge Lifetime ~12.5 hours~80 hours researchgate.net
Hydrogen Evolution Standard rateFour-fold decrease researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5NaO6S B13113123 Sodium 5-sulfosalicylate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5NaO6S

Molecular Weight

240.17 g/mol

IUPAC Name

sodium;2-hydroxy-5-sulfobenzoate

InChI

InChI=1S/C7H6O6S.Na/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10;/h1-3,8H,(H,9,10)(H,11,12,13);/q;+1/p-1

InChI Key

RILRIYCWJQJNTJ-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)C(=O)[O-])O.[Na+]

Origin of Product

United States

Structural Elucidation and Advanced Spectroscopic Characterization of Sodium 5 Sulfosalicylate

Crystallographic Examinations of Sodium 5-Sulfosalicylate and Its Derivatives

Crystallographic studies have been pivotal in elucidating the three-dimensional structure of this compound, revealing details about its hydration states and the intricate network of non-covalent interactions that dictate its crystal packing.

Single crystal X-ray diffraction analysis has been successfully employed to determine the precise molecular structure of this compound dihydrate (Na[C₇H₅O₆S]·2H₂O). researchgate.netmjcce.org.mk These studies reveal that the compound crystallizes in the monoclinic space group P2₁/c. smolecule.com In this structure, the sodium ion exhibits a distorted octahedral coordination geometry. It is coordinated by two water molecules, two oxygen atoms from the sulfonate group, and two oxygen atoms from the carboxylate group. smolecule.com The 5-sulfosalicylate anion shows deprotonation at the sulfonic acid group, while the carboxylic acid and phenolic hydroxyl groups retain their protons. researchgate.net An important feature is the intramolecular hydrogen bond between the phenolic oxygen and a carboxylic oxygen. researchgate.net

Table 1: Crystallographic Data for this compound Dihydrate

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.956
b (Å) 12.873
c (Å) 13.101
β (°) 102.98

Data sourced from reference smolecule.com

The crystal structure of this compound dihydrate is stabilized by an extensive network of intermolecular interactions, leading to a complex supramolecular architecture. researchgate.netonu.edu.ua Hydrogen bonding plays a crucial role in the formation of this network. researchgate.netonu.edu.ua The water molecules, the sulfonate group, and the carboxylate group are all involved in a complex pattern of hydrogen bonds that link the components into a three-dimensional structure. onu.edu.uanih.gov

An intramolecular hydrogen bond is observed between the phenolic hydroxyl group and the carboxylate oxygen. researchgate.net Intermolecular hydrogen bonds connect the sulfonate anions and water molecules, creating layers within the crystal. onu.edu.ua Specifically, the uncoordinated sulfosalicylate anions can form linear chains through hydrogen bonding between the carboxylic acid hydrogen and a sulfonate oxygen of an adjacent anion. onu.edu.ua

Comprehensive Spectroscopic Investigations of this compound

Spectroscopic techniques provide further insight into the molecular structure and bonding within this compound, corroborating the findings from crystallographic analyses.

Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful tools for identifying the functional groups and probing the vibrational modes of this compound. The FT-IR spectrum shows characteristic absorption bands corresponding to the different functional groups present in the molecule. The stretching vibrations of the SO₃ group are observed around 1300 cm⁻¹ and 1150 cm⁻¹. researchgate.net The asymmetric and symmetric stretching modes of the sulfonate group (S=O) are reported to appear in the range of 1240–1190 cm⁻¹. smolecule.com

The carboxylate group (–COO⁻) gives rise to asymmetric and symmetric C–O stretching vibrations. smolecule.com The phenolic O–H stretching vibration is observed as a distinct band. smolecule.com For this compound dihydrate, the deformation bands of the SO₃ group are found at 502 cm⁻¹ and 454 cm⁻¹ in the IR spectrum. researchgate.net

Table 2: Selected FT-IR Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Assignment Reference
~3566 O–H stretch (phenolic) smolecule.com
1551, 1390 ν(asym C–O) and ν(sym C–O) of coordinated –COO⁻ smolecule.com
1300, 1150 Stretching of SO₃ researchgate.net
1240–1190 Sulfonate stretching modes (S=O) smolecule.com

This table presents a summary of reported vibrational frequencies.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the this compound molecule.

In the ¹H NMR spectrum, the aromatic protons typically appear in the range of 6.8–8.5 ppm. smolecule.com Specifically, for a related compound, the proton at position 4 (H4) gives a singlet at 8.07 ppm, the proton at position 6 (H6) shows a doublet at 7.58 ppm, and the proton at position 7 (H7) displays a doublet at 6.77 ppm. mjcce.org.mk The phenolic hydroxyl proton is expected to resonate at a higher chemical shift, around 10.0–12.0 ppm. smolecule.com

The ¹³C NMR spectrum provides information on the carbon skeleton. For a similar 5-sulfosalicylate derivative, the carboxyl carbon (C2) resonates at approximately 173.0 ppm, while the aromatic carbons appear at various shifts, for instance, C3 at 110.0 ppm and C4 at 128.3 ppm. mjcce.org.mk

Table 3: Predicted and Experimental NMR Chemical Shifts (ppm) for 5-Sulfosalicylate Derivatives

Nucleus Predicted δ (ppm) smolecule.com Experimental δ (ppm) mjcce.org.mk Assignment mjcce.org.mk
¹H 7.8–8.5 8.07 (s) H4
¹H 6.8–7.2 7.58 (d) H6
¹H 6.8–7.2 6.77 (d) H7
¹H 10.0–12.0 - –OH (phenolic)
¹³C - 173.035 C2
¹³C - 109.988 C3
¹³C - 128.296 C4

Note: The experimental data is from a related proton transfer salt of 5-sulfosalicylate and may vary slightly for this compound.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence Spectroscopy)

The electronic absorption and emission properties of this compound are critical in understanding its behavior in various applications, from coordination chemistry to biological interactions.

UV-Vis Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound in aqueous solutions is characterized by multiple absorption bands in the ultraviolet region. These bands arise from π → π* electronic transitions within the aromatic ring and the carboxyl and sulfonate functional groups. In a study involving the functionalization of LaF₃ nanoparticles, this compound (NaSSA) exhibited three distinct absorption bands at 207 nm, 235 nm, and 298 nm. rsc.org These bands are attributed to the π → π* transitions of the sulfosalicylic ligands, indicating the presence of at least three different excited state energies. rsc.org When coordinated with rare earth ions on the surface of nanoparticles, these bands show imperceptible red-shifts, which are linked to variations in the conjugated degree of the participating ligands. rsc.org

The interaction of this compound derivatives with biological macromolecules such as DNA can also be monitored using UV-visible spectroscopy. Such studies have confirmed the binding of these derivatives to calf thymus DNA, a key aspect in the development of certain therapeutic agents.

Fluorescence Spectroscopy

Fluorescence spectroscopy provides further insights into the excited-state dynamics of this compound. The free 5-sulfosalicylic acid ligand (H₃Ssal) is known to exhibit fluorescence emission. onu.edu.ua For instance, an intense fluorescent emission is observed around 450 nm for the H₃Ssal ligand. onu.edu.ua When complexed with metal ions, the emission properties can be significantly altered. For example, copper(II) complexes with 5-sulfosalicylate and 2,2'-bipyridine (B1663995) show an intense solid-state fluorescence emission at approximately 470 nm, which is red-shifted by about 20 nm compared to the free ligand. onu.edu.ua

Furthermore, the fluorescence of this compound can be influenced by environmental factors such as pH. Studies on 5-sulfosalicylic acid (SSA) in aqueous solutions have shown that the quantum yield and the spectral maximum of its fluorescence are dependent on the pH of the medium. unige.ch This dependence provides information on excited-state intramolecular proton transfer (ESIPT) processes. unige.ch The dianion (HSSA²⁻) has been identified as the primary photochemically active form at a pH below 10. unige.ch

The sensitization of lanthanide luminescence is another important application of the fluorescence properties of sulfosalicylates. The enhanced luminescence of Tb³⁺ ions in LaF₃ nanoparticles can be achieved by exciting the π → π* electron transition of the 5-sulfosalicylate ligands, a process described as an "antenna" effect. rsc.org

Surface-Sensitive Spectroscopic Techniques (e.g., X-ray Photoelectron Spectroscopy (XPS))

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. This technique has been employed to study this compound in various contexts, particularly in its role as a corrosion inhibitor.

When this compound (5-S-Sal) is used as a corrosion inhibitor for magnesium in a NaCl electrolyte, XPS analysis reveals significant changes in the surface chemistry of the protective layer formed on the magnesium anode. researchgate.net Studies have shown that the presence of the 5-S-Sal inhibitor leads to a corrosion-resistant layer with a lower quantity of Mg(OH)₂ (by approximately 15%) compared to the layer formed in a simple NaCl electrolyte. researchgate.net Furthermore, XPS data indicates a surface enrichment in sulfur-containing species originating from the inhibitor molecule, which is believed to play a crucial role in decreasing corrosion and slowing down hydrogen evolution. researchgate.net

XPS is also instrumental in characterizing materials where this compound is used as a component or a modifying agent. For example, it has been used to analyze the surface of materials in studies involving hemimorphite leaching with 5-sulfosalicylic acid, providing insights into the surface interactions and reaction mechanisms. dntb.gov.ua

The binding energies of the core-level electrons (e.g., C 1s, O 1s, S 2p, Na 1s) provide detailed information about the chemical environment of each element. For instance, shifts in these binding energies can indicate the formation of new chemical bonds, such as the coordination of the sulfonate or carboxylate groups to a metal surface. While specific binding energy values for this compound were not detailed in the provided search results, the general application of XPS in these studies underscores its importance in elucidating the surface chemistry of this compound.

Thermal Stability and Decomposition Pathways via Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a crucial technique for evaluating the thermal stability and decomposition behavior of materials by measuring the change in mass as a function of temperature. For this compound and its related compounds, TGA provides valuable information about dehydration processes, decomposition temperatures, and the nature of the degradation products.

The hydrated form of this compound, such as the dihydrate, loses its water of crystallization at elevated temperatures. Thermogravimetric analysis can precisely determine the temperature at which this dehydration occurs, which is typically around 100°C for hydrated forms.

Studies on polymers incorporating sulfosalicylate moieties have demonstrated the influence of the counter-ion on thermal stability. For instance, the sodium salt of poly(vinylsulfonic acid) exhibits significantly different degradation behavior compared to its free acid form. The sodium salt shows three main degradation stages, starting around 200°C, with about 55% of the mass remaining non-volatile at 600°C. marquette.edu In contrast, the free acid begins to degrade at a lower temperature (around 150°C after initial water loss) and leaves a much smaller non-volatile residue. marquette.edu

In the context of polyaniline doped with 5-sulfosalicylic acid (PANI-SSA), TGA has been used to assess its thermal stability. The decomposition of PANI-SSA has been compared to that of pure polyaniline, revealing insights into how the dopant affects the thermal properties of the polymer. researchgate.net

A study on a hydrophobic ionic liquid incorporating the 5-sulfosalicylate anion, [DHIM][5-SSA], showed a three-stage decomposition process. tandfonline.com The first stage, with about 7% mass loss, was attributed to water vaporization, while the subsequent stages at higher temperatures corresponded to the removal of neutral species rather than a complete decomposition of the ionic liquid. tandfonline.com

The following table summarizes TGA data for related sulfonate compounds, illustrating the typical information obtained from such analyses.

CompoundOnset of Decomposition (°C)Mass Loss (%)Residue at 600°C (%)Reference
Poly(sodium vinylsulfonate)~2004555 marquette.edu
Poly(vinylsulfonic acid)~1508020 marquette.edu
Poly(sodium 4-styrenesulfonate)210-280 (1st step)5 (1st step)59 (at 900°C) marquette.edu

Table 1: Thermal Decomposition Data for Sulfonate-Containing Polymers from TGA

This data highlights that the thermal stability of sulfonate-containing materials is highly dependent on their specific chemical structure and the presence of counter-ions like sodium.

Coordination Chemistry and Metal Complexation of the 5 Sulfosalicylate Ligand

Principles of 5-Sulfosalicylate Ligand Coordination and Chelation

The coordination behavior of the 5-sulfosalicylate ligand is governed by the presence of multiple functional groups that can donate electron pairs to a metal center and the influence of solution pH on the availability of these sites.

The 5-sulfosalicylate anion (HSSal²⁻ or SSal³⁻) possesses three distinct functional groups capable of coordinating to metal ions: the sulfonate group (-SO₃⁻), the carboxylate group (-COO⁻), and the phenolic hydroxyl group (-OH). onu.edu.uamjcce.org.mk This makes it a polydentate ligand with up to six potential donor sites. mjcce.org.mk The presence of these groups allows for a variety of coordination modes, including monodentate, bidentate, and bridging fashions, leading to the formation of mononuclear complexes, polynuclear clusters, and coordination polymers. onu.edu.uaqut.edu.au The specific coordination is often directed by the metal ion's preferences and the reaction conditions. The sulfonate and carboxylate groups are the most common coordination sites. onu.edu.ua

The versatility of 5-sulfosalicylate is evident in its ability to form diverse structural motifs. It can act as a chelating ligand, typically through the carboxylate and phenolic hydroxyl groups, forming a stable five-membered ring with the metal ion. researchgate.net Additionally, the sulfonate group can coordinate to a metal center or act as a bridging unit between metal centers, facilitating the construction of higher-dimensional networks. acs.org In some structures, the 5-sulfosalicylate anion may also act as a counter-ion, balancing the charge of a cationic complex without directly coordinating to the metal center. mjcce.org.mkacs.org

The coordination ability of the 5-sulfosalicylate ligand is highly dependent on the pH of the solution, which dictates the protonation state of its functional groups. onu.edu.ua The sulfonic acid group is strongly acidic and deprotonates at a very low pH. tandfonline.com The carboxylic acid and phenolic hydroxyl groups are less acidic and deprotonate at higher pH values.

The sequential deprotonation of these groups influences the ligand's charge and its affinity for metal ions. At low pH (around 1.5-5.0), the ligand exists predominantly as the HSSal²⁻ species, with the sulfonate and carboxylate groups deprotonated. derpharmachemica.comderpharmachemica.com In this state, it can coordinate to metal ions. As the pH increases, the phenolic hydroxyl group deprotonates, forming the SSal³⁻ trianion, which is a more potent chelating agent. onu.edu.ua The formation of different complex species, such as MLH, ML, and ML₂, is observed over a wide pH range (1.5-11.5), with the relative concentrations of these species shifting with pH. derpharmachemica.comderpharmachemica.com Generally, an increase in pH leads to greater deprotonation and stronger metal-binding affinity. onu.edu.ua

Synthesis and Structural Characterization of Metal Complexes

The 5-sulfosalicylate ligand has been extensively used to synthesize a wide variety of metal complexes, including those with 3d-transition metals, lanthanides, and mixed-metal systems. These complexes exhibit diverse structures and properties.

A plethora of coordination compounds of 5-sulfosalicylate with 3d-transition metals have been synthesized and structurally characterized. These complexes are often prepared through hydrothermal methods or simple precipitation reactions in aqueous or mixed-solvent systems. onu.edu.ua

Copper(II): Copper(II) forms a variety of complexes with 5-sulfosalicylate, often in combination with other ligands like 2,2'-bipyridine (B1663995). onu.edu.uamjcce.org.mk The coordination environment around the Cu(II) ion can vary, with the 5-sulfosalicylate ligand coordinating through its carboxylate and phenolic oxygen atoms in a bidentate fashion. researchgate.net In some instances, both the carboxylate and sulfonate groups are involved in coordination. mjcce.org.mk The resulting structures can range from discrete molecules to one-dimensional chains. onu.edu.ua

Iron(III): Iron(III) complexes with 5-sulfosalicylate have been synthesized, often resulting in hydrated species. The synthesis typically involves the reaction of an iron(III) salt with sodium 5-sulfosalicylate, followed by pH adjustment. onu.edu.ua

Manganese(II): Manganese(II) complexes with 5-sulfosalicylate can form supramolecular structures, often incorporating other ligands like 4,4'-bipyridine. onu.edu.ua In some cases, the 5-sulfosalicylate anion acts as a counter-ion, with the Mn(II) ion being part of a cationic aqua complex. onu.edu.ua

Cobalt(II) and Nickel(II): Cobalt(II) and Nickel(II) also form complexes with 5-sulfosalicylate, often in mixed-ligand systems with N-donor ligands like 1,10-phenanthroline (B135089) or thiosemicarbazide (B42300). onu.edu.uaresearchgate.net The resulting structures can be influenced by the choice of co-ligand and solvent. onu.edu.ua For example, with thiosemicarbazide, both Co(II) and Ni(II) form complexes where the thiosemicarbazide coordinates to the metal center. researchgate.net

Zinc(II): Zinc(II) has been shown to form metal-organic frameworks (MOFs) with 5-sulfosalicylate and imidazole-based ligands. In these structures, the Zn(II) ion can be coordinated by oxygen atoms from the carboxylate and sulfonate groups of the 5-sulfosalicylate ligand, as well as nitrogen atoms from the co-ligand, leading to the formation of one-dimensional chains. onu.edu.ua

Table 1: Selected 3d-Transition Metal Complexes with 5-Sulfosalicylate

Metal Ion Co-ligand Formula Structural Features Reference(s)
Copper(II) 2,2'-bipyridine [Cu₃(SSal)₂(Bipy)₂(H₂O)₄]·4H₂O Trinuclear complex, fully deprotonated SSal³⁻ ligand. onu.edu.ua
Copper(II) None Na[(H₂O)₃(Ssal)Cu(II)]·2(0.5H₂O) Bidentate coordination via carboxylic and phenolic oxygens. onu.edu.ua
Iron(III) None Fe(III)(Ssal) (hydrated) Hydrated complex. onu.edu.ua
Manganese(II) 4,4'-bipyridine Supramolecular complex HSSal²⁻ dianion with coordinated Mn(II). onu.edu.ua
Cobalt(II) 1,10-phenanthroline [Co(phen)₂(H₂O)₂](HSsal)·4H₂O HSSal²⁻ acts as a counter-ion. onu.edu.ua
Nickel(II) Thiosemicarbazide [Ni(HL)](HSSal) Isomeric complexes with coordinated thiosemicarbazide. researchgate.net
Zinc(II) 1,1'-(1,4-butanediyl)bis(imidazole) [Zn(HSsal)(biim-4)]₃·0.5H₂O 1D chain structure. onu.edu.ua

The 5-sulfosalicylate ligand is also effective in forming coordination polymers and complexes with lanthanide ions (Ln³⁺). These are often synthesized under hydrothermal conditions. tandfonline.comscirp.org The resulting structures can be two- or three-dimensional networks. tandfonline.com For example, neodymium(III) forms a 3D framework with the formula [Nd(ssa)(H₂O)]n, while terbium(III) forms a 2D network with the formula {[Tb(ssa)(H₂O)₂]·H₂O}n. tandfonline.com

The coordination of 5-sulfosalicylate to lanthanide ions can be influenced by the presence of other ligands. scirp.org In some cases, unexpected reactions can occur, leading to the formation of lanthanide sulfate (B86663) complexes where the sulfate is generated in situ. scirp.org The luminescent properties of lanthanide ions like terbium(III) and europium(III) make their 5-sulfosalicylate complexes of interest for potential applications in fluorescent materials. scirp.orgnih.govnih.govrsc.org

Table 2: Examples of Lanthanide-5-Sulfosalicylate Complexes

Lanthanide Ion Formula Dimensionality Reference(s)
Neodymium(III) [Nd(ssa)(H₂O)]n 3D tandfonline.com
Terbium(III) {[Tb(ssa)(H₂O)₂]·H₂O}n 2D tandfonline.com
Europium(III) Eu(HSSA)⁺, Eu(SSA) Aqueous complexes rsc.org
Lanthanum(III) LaL, LaL₂³⁻ Aqueous complexes uludag.edu.tr

Heterometallic systems containing 5-sulfosalicylate have also been reported. onu.edu.uaacs.org These complexes incorporate two or more different metal ions. An example is the complex [Co(phen)(H₂O)₄][Cu₂(Ssal)₂(phen)₂]·5H₂O, which contains both cobalt(II) and copper(II) centers. onu.edu.ua The synthesis of such systems can be achieved by reacting a pre-formed 5-sulfosalicylate complex of one metal with a salt of another metal. onu.edu.ua

Formation and Architecture of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The 5-sulfosalicylate ligand has been instrumental in the construction of numerous coordination polymers and Metal-Organic Frameworks (MOFs) with varying dimensionalities and topologies. The specific architecture of these materials is influenced by factors such as the metal ion, the presence of co-ligands, and the reaction conditions. acs.org

For instance, reactions of silver nitrate (B79036) with deprotonated 5-sulfosalicylic acid have yielded luminescent coordination polymers. acs.org One such polymer, Ag₂L(H₂O) (where L = 5-sulfosalicylate), exhibits a three-dimensional framework, a first for silver carboxylate-sulfonates. acs.orgresearchgate.net In this structure, the silver atoms are coordinated by all three functional groups of the ligand—carboxylic, hydroxyl, and sulfonic. acs.orgresearchgate.net Another silver-based coordination polymer, [Ag₂(HL)₂(H₂O)₃]H₂O, forms a two-dimensional network where silver ions are bridged by sulfonate groups to create one-dimensional chains, which are further interconnected. acs.orgresearchgate.net

The use of auxiliary ligands in conjunction with 5-sulfosalicylate has led to the formation of more complex structures. For example, four novel coordination polymers have been synthesized using 1,4-bis(imidazol-1-ylmethyl)-benzene (bix) and 5-sulfosalicylic acid with different metal ions (Cd(II), Co(II), Ni(II), and Mn(II)) under hydrothermal conditions. acs.org The resulting structures range from a 2D infinite layer framework for the cadmium complex to 1D double-stranded chains for the cobalt, nickel, and manganese complexes. acs.org Interestingly, in the manganese complex, the 5-sulfosalicylate anion (HSSA) does not coordinate to the metal ion but acts as a counter-ion to balance the charge. acs.org

A zinc(II)-based coordination polymer, {Zn(Hssa)(1,4-bib)(H₂O)}n (where 1,4-bib is 1,4-bis(1H-imidazol-1-yl)benzene), constructed under solvothermal conditions, features a 1D zigzag chain structure. researchgate.net Similarly, a copper(II) coordination polymer with monoethanolamine exhibits a "paddle-wheel" structure where copper ions are bridged by 5-sulfosalicylate ligands to form a polymeric chain. esiconf.org

Lead(II) complexes with 5-sulfosalicylate and chelating amine ligands like 2,2'-bipyridine and 1,10-phenanthroline have also been synthesized, demonstrating structural diversity based on reaction conditions. acs.org These complexes showcase novel coordination modes for both the doubly and fully deprotonated forms of the 5-sulfosalicylate ligand. acs.org

The table below summarizes some of the coordination polymers and MOFs formed with the 5-sulfosalicylate ligand.

Metal IonCo-ligandFormulaDimensionalityStructural Features
Ag(I)NoneAg₂L(H₂O)3DFirst silver carboxylate-sulfonate with a 3D framework. acs.orgresearchgate.net
Ag(I)None[Ag₂(HL)₂(H₂O)₃]H₂O2D1D chains of silver ions bridged by sulfonate groups. acs.orgresearchgate.net
Cd(II)1,4-bis(imidazol-1-ylmethyl)-benzene[Cd₃(bix)₃(SSA)₂(H₂O)₄]n2DInfinite layer framework built from tri-cadmium clusters. acs.org
Co(II)1,4-bis(imidazol-1-ylmethyl)-benzene[Co(bix)₂(HSSA)(H₂O)·H₂O]n1DDouble-stranded chains. acs.org
Ni(II)1,4-bis(imidazol-1-ylmethyl)-benzene[Ni(bix)₂(HSSA)(H₂O)·H₂O]n1DDouble-stranded chains. acs.org
Mn(II)1,4-bis(imidazol-1-ylmethyl)-benzene[Mn(bix)₂(HSSA)·2H₂O]n1DDouble-stranded chains; HSSA acts as a counter-ion. acs.org
Zn(II)1,4-bis(1H-imidazol-1-yl)benzene{Zn(Hssa)(1,4-bib)(H₂O)}n1DZigzag chain. researchgate.net
Cu(II)Monoethanolamine[Cu₂(SSA)₄]n(MEA)₂(H₂O)₄1D"Paddle-wheel" or "Chinese lantern" structure. esiconf.org
Pb(II)2,2'-bipyridine[Pb(Hssal)(2,2'-bipy)(DMF)]n1DLadderlike chain. acs.org
Ho(III)None[Ho(5-SSA)]Cage-likeMetal-Organic Framework. dergipark.org.trdergipark.org.tr

Studies on Proton Transfer Salts and Their Metal-Ligand Adducts

5-Sulfosalicylic acid readily forms proton-transfer salts with various organic bases. nih.goviucr.org In these compounds, a proton is transferred from the sulfonic acid group of 5-sulfosalicylic acid to a basic site on the organic molecule. For example, the reaction of 5-sulfosalicylic acid with 3-aminopyridine (B143674) results in two different 1:1 proton-transfer adducts, one anhydrous and one monohydrate, both featuring extensively hydrogen-bonded three-dimensional layered polymer structures. nih.gov Similarly, a 1:1 anhydrous salt is formed with nicotine, where proton transfer occurs to the pyrrolidine (B122466) nitrogen atom. iucr.org

These proton-transfer salts can then be used to form metal-ligand adducts. For instance, proton transfer salts derived from piperazine (B1678402) derivatives and 5-sulfosalicylic acid have been used to synthesize Cu(II) complexes. mjcce.org.mk The resulting complexes have the general formula (H₂Etpip)[Cu(Hssa)₂]·5H₂O, (H₂HOEtpip)[Cu(Hssa)₂]·5H₂O, and (H₂Acpip)[Cu(Hssa)₂]·5H₂O. mjcce.org.mk

Another study investigated novel proton transfer compounds obtained from 5-sulfosalicylic acid and various 2-aminopyridine (B139424) derivatives, along with their Cu(II) complexes. chemicalpapers.com These compounds were evaluated for their inhibitory effects on certain carbonic anhydrase isoenzymes. onu.edu.uachemicalpapers.com The research indicated that while the initial compounds and simple salts had no inhibitory effects, the novel copper complexes showed significant inhibition, particularly against the CA XII isoenzyme. onu.edu.uachemicalpapers.com

The table below provides examples of proton transfer salts of 5-sulfosalicylic acid and their corresponding metal-ligand adducts.

Organic BaseResulting Proton Transfer SaltMetal-Ligand Adduct
3-Aminopyridine3-aminopyridinium 3-carboxy-4-hydroxybenzenesulfonateNot specified
Nicotine(1R,2S)-1-methyl-2-(pyridin-3-yl)-1H-pyrrolidin-1-ium 3-carboxy-4-hydroxybenzenesulfonateNot specified
1-Ethylpiperazine(H₂Etpip)(Hssa)(H₂Etpip)[Cu(Hssa)₂]·5H₂O
1-(2-Hydroxyethyl)piperazine(H₂HOEtpip)(Hssa)(H₂HOEtpip)[Cu(Hssa)₂]·5H₂O
1-Acetylpiperazine(HAcpip)(H₂ssa)(H₂Acpip)[Cu(Hssa)₂]·5H₂O
2-Amino-3-benzyloxypyridineNot specifiedCu(II) complex investigated
2-Amino-3-hydroxypyridineNot specifiedCu(II) complex investigated
2-Amino-3-methylpyridineNot specifiedCu(II) complex investigated

Advanced Analytical Methodologies Employing Sodium 5 Sulfosalicylate

Chemosensing and Detection Methodologies

The ability of Sodium 5-sulfosalicylate to form stable complexes with numerous metal ions is a cornerstone of its use in chemosensing and detection. This property is harnessed to develop selective reagents and luminescent probes for analytical purposes.

This compound and its parent acid, 5-sulfosalicylic acid (SSA), are widely utilized as reagents for the quantification and speciation of various metal ions in solution. derpharmachemica.comderpharmachemica.comijper.org The formation of metal-sulfosalicylate complexes often results in colored compounds, enabling their determination via colorimetric methods. onu.edu.ua For instance, SSA forms stable, colored chelate complexes with iron(III) ions, a reaction that is foundational for the colorimetric determination of iron and its use as an indicator in the complexometric titration of Fe(III). onu.edu.ua

The complexing ability of sulfosalicylate extends to a host of other metal ions, including copper(II), nickel(II), cobalt(II), and cadmium(II). onu.edu.uaresearchgate.netrsc.org Researchers employ techniques like pH-metric titrations to study the speciation of these metal complexes, determining their formation constants and the distribution of different complex species (e.g., ML, MLH, ML2) across various pH ranges. derpharmachemica.comderpharmachemica.comijper.org These studies are crucial for understanding the bioavailability and transport of metal ions in environmental and biological systems. derpharmachemica.comijper.org The selectivity of these interactions can be tuned by controlling the pH and the solvent medium, allowing for more specific metal ion detection. derpharmachemica.comderpharmachemica.com

Table 1: Application of this compound in Metal Ion Detection

Metal Ion Analytical Method Principle
Iron(III) Colorimetry, Complexometric Titration Formation of stable, colored chelate complexes. onu.edu.ua
Copper(II) pH-metric Titration, Colorimetry Study of complex formation and speciation in various media. derpharmachemica.comderpharmachemica.comijper.orgresearchgate.net
Nickel(II) pH-metric Titration Investigation of complex stability and speciation. derpharmachemica.comderpharmachemica.comijper.org
Cobalt(II) pH-metric Titration Analysis of complex formation equilibria. derpharmachemica.comderpharmachemica.comijper.org
Cadmium(II) Colorimetric Assay Based on 5-sulfosalicylic acid functionalized silver nanoparticles (SAA-AgNPs). rsc.org

The incorporation of 5-sulfosalicylate as a ligand into metal complexes has led to the development of sophisticated luminescent probes. scirp.org This is particularly evident in the field of metal-organic frameworks (MOFs) and coordination polymers, where the sulfosalicylate ligand helps to construct frameworks that exhibit useful photoluminescent properties. frontiersin.orgfrontiersin.orgresearchgate.net

Complexes with lanthanide ions, such as terbium(III) and europium(III), are of significant interest. scirp.orgbrad.ac.uk These complexes can exhibit strong, characteristic luminescence upon UV excitation, a property that is enhanced by the energy transfer from the sulfosalicylate ligand to the metal center. brad.ac.uk A terbium(III)-sulfosalicylate complex, for example, has been synthesized and used as a highly selective and sensitive luminescent probe for the detection of the toxic chromate (B82759) anion (CrO42-). researchgate.net

Similarly, coordination polymers based on zinc(II) and 5-sulfosalicylate have been engineered as fluorescent sensors. researchgate.netosti.gov One such Zn(II)-based polymer demonstrates high sensitivity and selectivity for detecting Fe³⁺ ions in aqueous solutions through a fluorescence quenching mechanism. researchgate.netosti.gov Lead(II)-based MOFs incorporating 5-sulfosalicylic acid have also been shown to act as selective fluorescent probes for sensing molecules like thymine. frontiersin.orgfrontiersin.org The design of these materials often leverages the structural influence of the sulfosalicylate ligand to create specific binding sites and responsive luminescent behavior.

Table 2: Luminescent Probes Based on 5-Sulfosalicylate Complexes

Metal Center Complex Type Analyte Detected Detection Mechanism
Terbium(III) Coordination Complex Chromate (CrO42-) Luminescence Sensing. researchgate.net
Zinc(II) Coordination Polymer Iron(III) (Fe³⁺) Fluorescence Quenching. researchgate.netosti.gov
Lead(II) Metal-Organic Framework (MOF) Thymine Fluorescence Quenching. frontiersin.orgfrontiersin.org
Europium(III) Coordination Complex General Luminophore Red fluorescence upon UV excitation. brad.ac.uk

Chromatographic and Electrophoretic Applications

This compound plays a key role as a reagent in sample preparation for modern separation techniques, facilitating the analysis of complex biological samples.

In HPLC analysis, particularly of low-molecular-weight metabolites, sample preparation is critical. 5-Sulfosalicylic acid (SSA) is extensively used as a deproteinizing agent to precipitate and remove proteins from biological samples like tissue homogenates, cell lysates, and plasma. acs.orgnih.govresearchgate.net This precipitation step is essential for preventing column fouling and interference from macromolecules.

The analysis of coenzyme A (CoA) and its various short-chain acyl esters is a prime example. researchgate.netsigmaaldrich.comnih.gov Biological samples are typically homogenized in a cold SSA solution (e.g., 5% w/v) to precipitate proteins and extract the soluble CoA esters. nih.govresearchgate.net The resulting protein-free supernatant can then be directly injected for HPLC or LC-MS/MS analysis. nih.govresearchgate.net This method allows for the simultaneous quantification of multiple CoA species, which is vital for studying cellular energy metabolism. researchgate.net

For the analysis of thiols, such as glutathione, SSA is used for the initial sample cleanup. acs.orgnih.govbevital.no After protein removal with SSA, the free thiols in the extract are often derivatized with a reagent to enhance their detection. nih.govbevital.noscispace.com Common derivatizing agents include 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) or monobromobimane (B13751) (mBrB). nih.govbevital.noresearchgate.net The resulting stable, often fluorescent or chromophoric, adducts are then separated and quantified by HPLC. nih.govresearchgate.net

Table 3: Role of this compound in HPLC Sample Preparation

Analyte Class Role of 5-Sulfosalicylate Subsequent Steps Detection Method
Coenzyme A Esters Protein precipitation and extraction. nih.govresearchgate.net Direct injection of supernatant. researchgate.net HPLC-UV, LC-MS/MS. researchgate.netnih.gov
Thiols (e.g., Glutathione) Protein precipitation. acs.orgnih.govbevital.no Derivatization with reagents like DTNB or mBrB. bevital.noscispace.comresearchgate.net HPLC with UV or Fluorescence Detection. nih.govbevital.no

Capillary electrophoresis (CE) is a powerful technique for the analysis of small molecules, including organic acids and drug counter-ions. researchgate.netceu.esnih.govnih.gov Within this field, 5-sulfosalicylate can be involved both as an analyte and as a component of the separation medium. As an analyte, it can be separated and quantified along with other short-chain organic acids using CE with indirect UV detection. ceu.es

More significantly, its properties as a metal-chelating agent can be exploited within the background electrolyte (BGE). The presence of 5-sulfosalicylate ions in the BGE can influence the separation of metal ions or other analytes that interact with it. researchgate.net This interaction forms complexes that alter the electrophoretic mobility of the analyte, a principle that can be used to tune separation selectivity. However, it is also noted that if the ligand concentration in the analyte zone is not carefully controlled, it can lead to systematic errors in the determination of binding or stability constants. researchgate.net This highlights the dual role of 5-sulfosalicylate in CE: a tool for manipulating separation and a factor requiring careful consideration in quantitative binding studies.

Reagent in Biochemical Sample Preparation and Analysis

The utility of this compound as a reagent in biochemical analysis is primarily centered on its effective protein precipitation capabilities. apcpure.com It is a common choice for preparing protein-free filtrates from a wide array of biological samples, including whole blood, serum, plasma, and tissue homogenates. bevital.noapcpure.comgoogle.comgoogle.com

The addition of SSA (typically at concentrations of 3-10%) causes proteins to denature and precipitate out of solution, allowing for their easy removal by centrifugation. acs.orgapcpure.com This is a crucial first step in many analytical procedures for several reasons:

Analyte Liberation: It releases small molecules and drugs that may be bound to proteins, making them available for quantification. google.comnih.gov

Interference Removal: It eliminates the enzymatic activity and binding capacity of proteins, which could otherwise interfere with subsequent assay steps. google.com

Instrument Protection: It prepares a clean sample extract that is compatible with sensitive analytical instrumentation like HPLC and mass spectrometers, preventing contamination and blockages. nih.gov

Beyond precipitation for chromatographic analysis, SSA is also used as a component in fixing solutions for polyacrylamide gel electrophoresis (PAGE), where it helps to immobilize proteins within the gel matrix after separation. apcpure.com Its ability to effectively remove unwanted protein components makes it an indispensable tool in clinical chemistry and metabolic research. apcpure.comgoogle.comgoogle.com

Selective Protein Precipitation for Analytical Sample Clean-up

This compound is widely employed for the selective precipitation of proteins from biological fluids, a critical step in sample clean-up for various analytical techniques. rmreagents.com This process, often referred to as denaturation, involves altering the protein's natural conformation, leading to its aggregation and precipitation out of the solution. cuni.cz

The mechanism of protein precipitation by this compound is primarily driven by its acidic nature. researchgate.net Under the strongly acidic conditions created by the addition of sulfosalicylic acid, the protein molecules become "acid-expanded" and remain soluble. researchgate.net The subsequent introduction of the sulfosalicylate anions allows them to bind to the protein, forcing the molecules back into a compact and poorly hydrated state, which ultimately leads to precipitation. researchgate.net This method is particularly effective for precipitating and denaturing interfering proteins in a sample. google.com

The selectivity of protein precipitation can be influenced by the pH of the solution. For instance, in bovine serum, the addition of sulfosalicylate at a pH of 4.0 results in the precipitation of α- and β-globulins, while γ-globulin largely remains in the solution. scispace.com This pH-dependent selectivity allows for the fractionation of different protein types.

A common application of this technique is in the preparation of samples for High-Performance Liquid Chromatography (HPLC). For example, it has been used in the quantification of doxorubicin (B1662922) and its metabolite in human plasma. scientificlabs.com However, it's important to note that in some HPLC applications, sulfosalicylic acid can cause interfering peaks in the chromatogram. longdom.org

The following table summarizes the use of this compound in protein precipitation for different analytical purposes:

ApplicationSample TypeTarget Analyte/ProteinPurpose of PrecipitationReference
HPLCHuman PlasmaDoxorubicin and its metaboliteSample clean-up scientificlabs.com
ImmunoassayBiological test sampleDigoxinProtein removal google.com
ElectrophoresisBiological fluidsGeneral proteinsSample purification rmreagents.com
Protein FractionationBovine Serumα- and β-globulinsSelective isolation scispace.com

Application as a Fixing Solution in Electrophoretic Techniques

In the realm of electrophoretic techniques such as Polyacrylamide Gel Electrophoresis (PAGE), SDS-PAGE, and Isoelectric Focusing (IEF), this compound plays a crucial role as a component of fixing solutions. scientificlabs.comsigmaaldrich.com The primary function of a fixing solution is to immobilize proteins within the gel matrix after separation, preventing them from diffusing or leaching out during subsequent staining and analysis steps. sigmaaldrich.com

Fixing solutions containing this compound work by denaturing and precipitating the proteins directly within the gel. This process ensures that the separated protein bands are sharp and well-defined, leading to more accurate analytical results. A common formulation for a fixing solution includes 3.5% 5-sulfosalicylic acid in 12% trichloroacetic acid. scientificlabs.com Another commercially available fixing solution contains 17.5% (w/v) 5-sulfosalicylic acid along with 60% (w/v) trichloroacetic acid. sigmaaldrich.comsigmaaldrich.com

The use of this compound in fixing solutions is advantageous due to its effectiveness in precipitating a wide range of proteins. It is also a component in some staining solutions, such as Ponceau S, which is used for the reversible staining of proteins on nitrocellulose membranes after transfer from a gel. nih.gov

The table below outlines the composition of some fixing solutions that utilize this compound:

Fixing Solution ComponentsTechnique(s)PurposeReference
3.5% 5-Sulfosalicylic acid, 12% Trichloroacetic acidAgarose and Polyacrylamide GelsProtein fixation scientificlabs.com
17.5% (w/v) 5-Sulfosalicylic acid, 60% (w/v) Trichloroacetic acidSDS-PAGE, Non-denaturing PAGE, IEFPre-stain protein fixing sigmaaldrich.comsigmaaldrich.com
0.03 M Ponceau S, 1.84 M Trichloroacetic acid, 1.18 M 5-Sulfosalicylic acid dihydrateWestern Blotting (Nitrocellulose membrane)Reversible protein staining nih.gov

Role in Complexometric Titrations and pH Buffering

Beyond its applications in protein analysis, this compound serves as a valuable reagent in complexometric titrations and as a pH buffering agent.

In complexometric titrations, sulfosalicylic acid is utilized for its ability to form stable, often colored, complexes with metal ions. onu.edu.ua This property makes it an effective indicator and masking agent. For instance, it forms very stable chelate complexes with iron(III) ions, which is why it is used as an indicator in the complexometric titration of iron(III). onu.edu.ua

Furthermore, its ability to form complexes with various metal ions like copper, nickel, and cobalt can be used to "mask" these elements in a solution, preventing them from interfering with the titration of other target ions. onu.edu.ua A specific application involves the indirect complexometric determination of Thorium(IV). In this method, sulfosalicylic acid is used to selectively displace EDTA from a Th-EDTA complex, and the released EDTA is then titrated. researchgate.net

As a sulfonated derivative of salicylic (B10762653) acid, this compound is a strong acid. scientificlabs.com This characteristic allows it to be used as a pH buffering agent in various biochemical research applications. introspectivemarketresearch.com A solution of 5-sulfosalicylic acid dihydrate can exhibit a pH of less than 0.5, demonstrating its strong acidic nature. merckmillipore.com Its ability to maintain a stable pH is crucial for many enzymatic reactions and analytical procedures that are sensitive to pH changes.

The following table provides examples of the roles of this compound in complexometric titrations and pH buffering:

ApplicationRole of this compoundTarget Ion/PurposeReference
Complexometric TitrationIndicatorIron(III) determination onu.edu.ua
Complexometric TitrationMasking AgentDetermination of Thorium(IV) researchgate.net
Biochemical ResearchpH Buffering AgentMaintaining stable pH introspectivemarketresearch.com

Industrial and Process Chemistry Applications of Sodium 5 Sulfosalicylate

Corrosion Inhibition Performance and Mechanisms

The compound's ability to form protective layers on metal surfaces makes it a valuable corrosion inhibitor in several applications, from energy storage systems to metalworking fluids.

Electrochemical Studies in Energy Storage Systems (e.g., Mg-Air Batteries)

In the realm of energy storage, particularly for Mg-air batteries, sodium 5-sulfosalicylate has demonstrated significant potential in enhancing performance by mitigating the corrosion of the magnesium anode. Research indicates that its addition to the aqueous sodium chloride electrolyte can lead to a substantial improvement in the battery's discharge characteristics. researchgate.net

Studies have shown that the presence of this compound (5-S-Sal) as an inhibitor leads to a four-fold decrease in hydrogen evolution at the open-circuit potential. researchgate.net This is attributed to the formation of a corrosion-resistant layer on the Mg anode that has a lower quantity of magnesium hydroxide (B78521) (Mg(OH)₂) by approximately 15% compared to when the inhibitor is absent. researchgate.net Surface analysis has revealed an enrichment of sulfur-containing species from the inhibitor molecule on the anode surface, which is believed to play a crucial role in decreasing corrosion and slowing down hydrogen evolution. researchgate.net

The optimal concentration for the best discharge performance has been identified as 0.1 M. researchgate.net At this concentration, the discharge voltage of the Mg-air battery improves from about 1.58 V to 1.82 V at a current density of 0.5 mA/cm², and the discharge lifetime is dramatically extended from approximately 12.5 hours to around 80 hours. researchgate.net Furthermore, microscopic analysis indicates that the surface degradation during discharge is much smaller, and a more uniform surface layer is formed in the presence of the inhibitor. researchgate.net

Table 1: Effect of this compound on Mg-Air Battery Performance

ParameterWithout InhibitorWith 0.1 M this compound
Discharge Voltage (at 0.5 mA/cm²) ~1.58 V~1.82 V
Discharge Lifetime ~12.5 hours~80 hours
Hydrogen Evolution Standard RateFour-fold decrease
Mg(OH)₂ in Corrosion Layer Standard Amount~15% less

Protective Roles in Metalworking Fluids and Aqueous Systems

This compound is also utilized as a corrosion inhibitor in metalworking fluids. lookchem.com Its function is to prevent the formation of rust and corrosion on workpieces, as well as on the metal parts and tools of the machinery itself. evonik.com In aqueous systems, its protective mechanism involves forming a stable film on the metal surface, which acts as a barrier against corrosive agents. This property is particularly beneficial in extending the lifespan of both the metal components being worked on and the manufacturing equipment. lookchem.comevonik.com

Enhancers in Mineral Processing Operations

The chelating properties of this compound make it an effective agent in enhancing the efficiency of mineral processing operations, including flotation and leaching.

Activation Mechanisms in Flotation Processes (e.g., Sulfidation of Oxidic Minerals)

In mineral flotation, this compound acts as an activator, particularly in the sulfidation of oxidic minerals like smithsonite (B87515) and hemimorphite. smolecule.com The addition of sodium sulfosalicylate has been shown to significantly enhance the flotation recovery of these minerals. For instance, its use increased the flotation recovery of hemimorphite by 49.70%. researchgate.net

The activation mechanism involves the sodium sulfosalicylate interacting with the mineral surface, causing significant structural damage. researchgate.netustb.edu.cn This disruption promotes the formation of a metal-sulfosalicylate complex, which in turn facilitates the sulfidation process to form a metal sulfide (B99878) film. researchgate.net This newly formed hydrophobic surface enhances the adsorption of collectors, leading to improved flotation performance. researchgate.netresearchgate.net Studies have also shown that after activation with sodium sulfosalicylate, the subsequent addition of lead ions can further increase flotation recovery by another 13.11%. researchgate.net

Leaching Kinetics and Metal Extraction from Metallurgical Slags and Ores

This compound has been successfully employed as a leaching agent for the recovery of metals from metallurgical slags and ores. journalssystem.comjournalssystem.com Its effectiveness stems from its ability to act as both an acid, providing a neutral medium, and a complexing agent for metal ions. journalssystem.comresearchgate.net

In the leaching of zinc from metallurgical slag, a zinc leaching efficiency of 94.2% was achieved under optimized conditions. journalssystem.comjournalssystem.com These conditions were identified as a stirring speed of 450 rpm, a leaching temperature of 50°C, a 0.3 mol/L concentration of 5-sulfosalicylic acid (5-SSA), and a particle size of d90=65 µm. journalssystem.comjournalssystem.com Kinetic studies have revealed that the leaching process is controlled by the surface chemical reaction. journalssystem.comjournalssystem.com Characterization of the slag before and after leaching showed the development of micropores and cracks, indicating the removal of zinc oxide encapsulated within the sample. journalssystem.comjournalssystem.com

Similarly, in the leaching of copper from malachite, 5-SSA was found to be a novel and effective reagent. researchgate.net The dissolution process was determined to be controlled by a chemical reaction, with an activation energy of 42.43 kJ/mol. researchgate.net

Table 2: Optimal Conditions for Zinc Leaching from Metallurgical Slag using 5-Sulfosalicylic Acid

ParameterOptimal Value
Stirring Speed 450 rpm
Leaching Temperature 50 °C
5-SSA Concentration 0.3 mol/L
Particle Size (d90) 65 µm
Achieved Zinc Leaching Efficiency 94.2%

Applications in Materials Synthesis and Modification

This compound also plays a role as a chelating agent and structural modifier in the synthesis of advanced materials.

In one application, it has been used in the hydrothermal synthesis of a self-supported Co₃S₄−Ni₃S₂@nickel foam electrode for all-solid-state asymmetric supercapacitors. researchgate.net The presence of this compound as a chelating agent during the synthesis process influences the morphology and electrochemical properties of the final material. researchgate.net

Furthermore, 5-sulfosalicylic acid has been adopted as a more environmentally friendly chelating agent in the synthesis of cathode materials for lithium-ion batteries, such as spherical LiNi₀.₈Co₀.₁₅Al₀.₀₅O₂ (LNCA). researchgate.netrsc.org It serves as a non-toxic alternative to traditional agents like ammonia (B1221849). researchgate.netrsc.org Thermodynamic analysis has shown that a stoichiometric spherical precursor can be obtained at a pH of 11–13 with a 5-sulfosalicylic acid concentration ranging from 0.05 mol L⁻¹ to 0.5 mol L⁻¹. researchgate.netrsc.org The resulting LNCA material exhibits excellent electrochemical performance, with a high initial discharge specific capacity and good capacity retention over numerous cycles. researchgate.netfrontiersin.org

The compound has also been investigated for its role in modifying the surface of metallic materials through the electromechanical reduction of a diazonium salt. google.com

As a Dopant for Enhanced Conductivity in Polymer Systems (e.g., Polypyrrole)

This compound is utilized as a dopant to enhance the electrical conductivity of inherently conducting polymers, most notably polypyrrole (PPy). During the in-situ polymerization of pyrrole, the sulfosalicylate anion incorporates into the polymer matrix, creating charge carriers and facilitating charge transport along the polymer chains.

Research has demonstrated a direct correlation between the concentration of this compound and the resulting conductivity of the polypyrrole. scientific.netdntb.gov.ua In one study, polypyrrole was synthesized with varying dopant-to-pyrrole molar ratios, showing that the conductivity could be systematically tuned. scientific.netdntb.gov.ua The particle size of the resulting polymer was also found to be a determinative factor in the final conductivity. scientific.net Optimized conditions have led to significant conductivity values, with one study achieving a maximum of 5575 S/m when the molar ratio of dopant to oxidant to monomer was 2.25:0.375:1.00. grafiati.com Another investigation, which utilized a combination of dopants including this compound, reported an even higher optimized conductivity of 6683 S/m. grafiati.com

The use of this compound as a dopant is a key strategy in the development of conductive polymer composites for applications in electronics, sensors, and electromagnetic shielding. grafiati.combuaa.edu.cn

Table 1: Effect of Dopant Molar Ratio on Polypyrrole Conductivity

Dopant:Oxidant:Monomer Molar RatioResulting Conductivity (S/m)
2.25:0.375:1.005575 grafiati.com

This table is based on data from a study investigating the relationship between dopant concentration and the conductivity of polypyrrole.

Chelating Agent in the Synthesis of Advanced Cathode Materials

In the synthesis of advanced cathode materials for lithium-ion batteries, such as Lithium Nickel Cobalt Aluminum Oxide (NCA), this compound serves as an effective chelating agent. rsc.orgresearchgate.net Its role is to bind with metal ions (e.g., Ni²⁺, Co²⁺, Al³⁺) in the precursor solution, controlling their precipitation and leading to the formation of spherical, homogenous precursor particles. rsc.orgresearchgate.net

The use of 5-sulfosalicylic acid (SSA) as a chelating agent is considered a more environmentally friendly alternative to traditional agents like ammonia (NH₃·H₂O). rsc.orgresearchgate.net Thermodynamic modeling has shown that stoichiometric spherical Ni₀.₈Co₀.₁₅Al₀.₀₅(OH)₂ precursors can be obtained within a pH range of 11-13 and an SSA concentration of 0.05 to 0.5 mol L⁻¹. researchgate.net Cathode materials synthesized from these precursors have demonstrated excellent electrochemical performance, including high initial discharge specific capacity and impressive capacity retention over numerous cycles. rsc.orgresearchgate.net For instance, one study reported an initial discharge specific capacity of 203.1 mAh g⁻¹ at 0.1C and a capacity retention of 93.3% after 200 cycles. rsc.org

This application is crucial for producing high-performance and long-lasting lithium-ion batteries for electric vehicles and portable electronics. The chelating properties of this compound are also being explored in the recycling of lithium-ion batteries, where it aids in the separation and recovery of valuable cathode materials. google.com

Roles as Organic Catalysts and Grease Additives

This compound and its derivatives function as effective organic catalysts in various chemical reactions. researchgate.net The presence of the acidic sulfonic group allows it to catalyze reactions such as the Biginelli reaction for the synthesis of dihydropyrimidinones. tandfonline.com In this context, an ionic liquid based on 5-sulfosalicylate has been shown to be an efficient and reusable catalyst. tandfonline.com

Stabilizer in Photographic Film Production

In the manufacturing of photographic films, this compound is used as a stabilizer. lookchem.comgoogleapis.com It is often included in processing baths, such as color developers or bleach-fixing baths, to help maintain the stability of the chemical solutions and the resulting photographic image. google.com.naepo.org Specifically, it can act as a buffer to control the pH of the developing bath, which is crucial for achieving consistent and accurate color reproduction. google.com.naepo.org Its chelating properties also help to prevent the precipitation of metal ions that could otherwise interfere with the development process. google.com.na The use of this compound contributes to the longevity and quality of the final photographic material. google.com

Applications in Surface Treatment Processes (e.g., Integral Color Anodizing)

This compound plays a significant role in the surface treatment of metals, particularly in the integral color anodizing of aluminum and its alloys. edta-chelate.comtodini.comcore.ac.uk In this process, the aluminum object is made the anode in an electrolytic cell containing an electrolyte with sulfosalicylic acid. core.ac.ukresearchgate.net The application of an electric current forms a hard, porous anodic oxide layer on the aluminum surface, and the color is developed directly within this layer. core.ac.uk

The color obtained can range from brownish-black and gray to bronze and other shades, depending on the specific alloy composition, electrolyte concentration, temperature, and electrical parameters (voltage and current density). core.ac.ukresearchgate.net This method produces exceptionally weather-resistant and lightfast colored finishes that are integral to the metal surface, offering superior durability compared to conventional dyeing processes. core.ac.uknasa.gov

Photophysical and Photochemical Research Involving Sodium 5 Sulfosalicylate

Studies on Excited State Dynamics and Intramolecular Proton Transfer (ESIPT)

The photophysical processes of 5-sulfosalicylic acid (SSA) in aqueous solutions are significantly influenced by pH. unige.chresearchgate.net Information regarding the excited singlet state intramolecular proton transfer (ESIPT) of SSA ions has been inferred from the relationship between the fluorescence quantum yield and the spectral maximum of SSA's fluorescence at varying pH levels. unige.chresearchgate.netunige.ch ESIPT is a process where a photoexcited molecule undergoes tautomerization via the transfer of a proton. wikipedia.org This can result in a large Stokes shift or dual fluorescence. wikipedia.org

In the ground state, derivatives of salicylic (B10762653) acid, like SSA, exist as two rotamers. unige.ch One of these rotamers is stabilized by an intramolecular hydrogen bond. unige.ch For salicylic acid anions, the activation energy for the intramolecular proton transfer from the hydroxyl to the carboxyl group is reportedly low, around 4 kJ/mol. unige.ch Upon excitation, some related molecules can undergo an ultrafast ESIPT (on the scale of ~60 fs for methyl salicylate) from the hydroxyl to the carboxyl group, forming a tautomeric version of the acid. unige.ch

For 5-sulfosalicylic acid, the main photochemically active form in aqueous solutions at a pH below 10 is the dianion (HSSA²⁻). unige.chresearchgate.net Excitation of this dianion populates its triplet state. scispace.com The triplet quantum yield (φT) for the HSSA²⁻ dianion in aqueous solutions has been determined to be 0.34, a value significantly higher than that of the neutral form of salicylic acid in organic solvents. unige.ch Nanosecond laser flash photolysis of the HSSA²⁻ dianion reveals a triplet-triplet absorption (TTA) band with a maximum at 470 nm. capes.gov.bracs.org

The fluorescence quenching of sulfosalicylic acid anions by copper ions (Cu²⁺) in water has been studied, indicating that static quenching through complexation is the dominant mechanism. researchgate.net

Photodegradation and Stability of 5-Sulfosalicylic Acid in Aqueous Solutions

The stability and photodegradation pathway of 5-sulfosalicylic acid (SSA) in aqueous environments are primarily dictated by the specific form of the molecule present, which is dependent on the pH of the solution. unige.chresearchgate.net The dianion (HSSA²⁻) is the principal photochemically active species over a broad pH range. unige.chresearchgate.net

Upon UV excitation (e.g., at 308 nm), the HSSA²⁻ dianion undergoes several processes, including the formation of its triplet state, the generation of the SSA•²⁻ radical anion, and the release of a hydrated electron. unige.chresearchgate.netscispace.com In neutral solutions, these transient intermediates have distinct decay pathways:

The triplet states primarily decay through T-T (triplet-triplet) annihilation. unige.chresearchgate.net

The radical anions undergo recombination. unige.chresearchgate.net

Hydrated electrons are captured by the HSSA²⁻ dianion. unige.chresearchgate.net

As the pH of the solution decreases, the rate of disappearance of both the HSSA²⁻ triplet state and the SSA•²⁻ radical anion increases due to their protonation. unige.chresearchgate.netscispace.com The primary final product from the photolysis of the noncoordinated HSSA²⁻ anion is identified as 3-(2-carboxy-4-sulfo-phenoxy)-sulfosalicylic acid. scispace.com

While SSA itself is subject to photodegradation, its complexes with certain metals, such as iron(III), exhibit notable photochemical stability. researchgate.netresearchgate.netnsc.ru Studies on Fe(III)-salicylic acid derivative complexes, including Fe(III)-5SSA, show that they have good stability upon 355 nm excitation, with quantum yields of photolysis not exceeding 0.01. nsc.ru This stability is attributed to very rapid deactivation processes that prevent the complex from undergoing permanent chemical change upon absorbing light. researchgate.netresearchgate.net

It is recommended that 5-sulfosalicylic acid and its solutions be stored in well-closed containers and protected from light to maintain stability. sigmaaldrich.com

Light-Induced Electron Transfer Processes in Metal-5-Sulfosalicylate Complexes

The photochemistry of metal-5-sulfosalicylate complexes, particularly with iron(III), involves intricate electron transfer dynamics. The outcome of light absorption depends critically on whether the complex itself or the free (noncoordinated) ligand is excited. scispace.comunige.ch

When solutions containing both the free 5-sulfosalicylic acid (as the HSSA²⁻ dianion) and the Fe(III)-SSA complex are irradiated with UV light (e.g., 308 nm), an irreversible photochemical reaction occurs. scispace.comunige.ch This process involves the excitation of the free ligand to its triplet state, followed by an electron transfer from this excited triplet state to the Fe(III)-SSA complex, resulting in the reduction of Fe(III) to Fe(II). scispace.comresearchgate.netunige.ch This electron transfer competes with an energy transfer process between the same species, which does not lead to a net chemical reaction. scispace.comunige.ch

Conversely, direct excitation of the Fe(III)-SSA complex within its ligand-to-metal charge transfer (LMCT) bands (e.g., at 420 nm or 505 nm) does not result in efficient photoreduction. researchgate.netresearchgate.netunige.ch Instead, the complex exhibits significant photochemical stability. researchgate.netresearchgate.netresearchgate.net This stability is due to an ultrafast relaxation back to the electronic ground state, which occurs on a picosecond timescale. scispace.comresearchgate.netresearchgate.netunige.ch This rapid deactivation, involving internal conversion and vibrational cooling, effectively prevents the separation of the electron-hole pair (Fe(II) and the ligand radical) and thus inhibits any permanent photochemical change. researchgate.netresearchgate.netunige.ch This ultrafast back-electron transfer is considered the primary reason for the observed photochemical inertness of the Fe(III)-sulfosalicylate complex when irradiated in the visible region. researchgate.netresearchgate.net

The table below summarizes key kinetic findings from laser flash photolysis studies of the Fe(III)-SSA system.

Table 1: Kinetic Parameters of Photoprocesses in the Fe(III)-Sulfosalicylate System

Process Description Rate Constant / Time Constant Source
Electron Transfer From triplet state of free SSA to Fe(III)-SSA complex k = (9 ± 2) × 10⁸ M⁻¹ s⁻¹ unige.ch, scispace.com
Energy Transfer From triplet state of free SSA to Fe(III)-SSA complex k = (1.3 ± 0.2) × 10⁹ M⁻¹ s⁻¹ unige.ch
Ultrafast Relaxation Internal conversion of excited Fe(III)-SSA complex 0.26 ps unige.ch, researchgate.net, scispace.com
Vibrational Cooling Vibrational cooling of the ground state Fe(III)-SSA complex 1.8 ps unige.ch, researchgate.net, scispace.com

Table of Mentioned Compounds

Compound Name
Sodium 5-sulfosalicylate
5-Sulfosalicylic acid (SSA)
Salicylic acid
Methyl salicylate
Iron(III)
Copper(II)
3-(2-carboxy-4-sulfo-phenoxy)-sulfosalicylic acid

Theoretical and Computational Chemistry Investigations of Sodium 5 Sulfosalicylate

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular structure and electronic properties of sodium 5-sulfosalicylate and its parent acid, 5-sulfosalicylic acid (5-SSA). These computational methods provide insights into the molecule's geometry, vibrational frequencies, and electronic charge distribution, which are crucial for understanding its reactivity and interactions.

Studies utilizing the B3LYP functional with the 6-311++G(d,p) basis set have been performed to optimize the molecular structure of 5-SSA. researchgate.net The optimized bond parameters from these calculations show good agreement with experimental data. researchgate.net Such calculations are powerful for evaluating molecular stability through the analysis of the most stable conformation. researchgate.net

The electronic properties of this compound are significantly influenced by its three functional groups: the sulfonic acid group (-SO₃H), the carboxylic acid group (-COOH), and the phenolic hydroxyl group (-OH). onu.edu.uaresearchgate.net The sodium salt typically exists with the sulfonic acid group deprotonated. researchgate.net X-ray diffraction analysis of this compound dihydrate confirms that the proton from the -SO₃H group is lost, while an intermolecular hydrogen bond between the phenolic and carboxylic oxygens is retained. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and conjugative interactions within a molecule. researchgate.net For a related compound, Thiosemicarbazide (B42300) 5-Sulfosalicylate (T5SS), NBO analysis confirmed strong inter and intramolecular charge transfer, which contributes to its nonlinear optical properties. researchgate.net Similar analyses for this compound can reveal how charge is distributed across the molecule and how this influences its interactions.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. researchgate.net These maps visualize the electrostatic potential on the electron density surface, with different colors representing regions of negative, positive, and neutral potential. researchgate.net For T5SS, the red areas, indicating negative electrostatic potential, highlight regions susceptible to electrophilic attack. researchgate.net Such maps for this compound can predict sites of interaction with other molecules, including metal ions and biological macromolecules.

Frontier molecular orbital analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the chemical reactivity of the molecule. researchgate.net The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. researchgate.net

Vibrational analysis through theoretical calculations helps in assigning the observed bands in experimental FT-IR and Raman spectra. For a piperidinium (B107235) 5-sulfosalicylate compound, theoretical calculations of vibrational modes at the B3LYP/6-311++G(d,p) level showed good correlation with experimental spectra. The characteristic stretching modes of the SO₃ group have been reported around 1314, 1295, and 1041 cm⁻¹ experimentally and 1311, 1308, and 1036 cm⁻¹ theoretically. researchgate.net

Table 1: Calculated Electronic Properties of a Related 5-Sulfosalicylate Compound (T5SS) This table is based on data for a structurally related compound and illustrates the types of parameters obtained from quantum chemical calculations.

PropertyCalculated Value
Dipole Moment (Debye)Value
Polarizability (a.u.)Value
First Order Hyperpolarizability (β) (e.s.u)Value
HOMO-LUMO Energy Gap (eV)Value
Data derived from studies on Thiosemicarbazide 5-Sulfosalicylate (T5SS) using B3LYP/6-311++G(d,p) level of theory. researchgate.net

Computational Modeling of Coordination Interactions and Binding Energies

Computational modeling is a powerful tool for investigating the coordination of this compound with metal ions and for calculating the binding energies of the resulting complexes. The 5-sulfosalicylate anion can act as a versatile ligand, coordinating to metal ions through its sulfonate, carboxylate, and phenolate (B1203915) groups. onu.edu.ua It can exist in various deprotonated forms, including monoanionic, dianionic, and trianionic species, allowing for a wide range of coordination modes. researchgate.net

Modeling studies using programs like MINIQUAD75 have been employed to establish the existence of different binary complex species in solution. derpharmachemica.comderpharmachemica.com These studies, often complemented by pH-metric titrations, help in determining the stability constants of metal-ligand complexes. derpharmachemica.comderpharmachemica.com For instance, investigations on the complexation of 5-SSA with Co(II), Ni(II), and Cu(II) have revealed the formation of ML, MLH, and ML₂ species. derpharmachemica.comderpharmachemica.com The stability of these complexes can be influenced by the dielectric constant of the medium, with increased stability often observed in mixed solvent systems compared to pure water, which can be explained by electrostatic forces. derpharmachemica.comderpharmachemica.com

Density Functional Theory (DFT) calculations are also extensively used to model the geometry of metal complexes and to determine their binding energies. researchgate.net For example, DFT has been used to study the interaction of sodium sulfosalicylate as an activator in flotation processes, confirming the formation of bonds between the collector and mineral surfaces. mdpi.com The adsorption energy (ΔE_ads) is a key parameter calculated in these studies, where a more negative value indicates more favorable adsorption. mdpi.com

In the solid state, X-ray crystallography provides precise information about coordination. In sodium[triaqua(5-sulfosalicylato)copper(II)] hemihydrate, the 5-sulfosalicylate anion coordinates to the Cu(II) ion in a bidentate fashion through the carboxylic and phenolic oxygens. researchgate.net The Cu(II) ion completes its square-planar coordination with two water molecules. researchgate.net Computational models can reproduce such crystal structures and provide further insights into the nature of the metal-ligand bonds.

The coordination environment of metal ions in 5-sulfosalicylate complexes can be diverse. For instance, in a rubidium(I) complex, three independent and different seven-coordinate metal polyhedra are interlinked through oxygen donors from the sulfonate, carboxylate, and phenolate groups of the 5-sulfosalicylate ligands. researchgate.net

Computational models can also predict the pharmacokinetic properties of derivatives, including absorption, distribution, metabolism, excretion, and toxicity (ADMET), suggesting favorable bioavailability for certain derivatives.

Table 2: Stability Constants (log β) of Metal Complexes with 5-Sulfosalicylic Acid in Different Media This table presents representative data from speciation studies.

Metal IonComplex Specieslog β (in water)log β (in 42.47% w/v Urea-water)
Co(II)MLValueValue
MLHValueValue
ML₂ValueValue
Ni(II)MLValueValue
MLHValueValue
ML₂ValueValue
Cu(II)MLValueValue
MLHValueValue
ML₂ValueValue
Data derived from pH metric studies using the MINIQUAD75 program. derpharmachemica.com

Mechanistic Studies of Chemical Reactions and Transformations Involving the Compound

Theoretical and computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions and transformations involving this compound. These studies provide insights into reaction pathways, transition states, and the role of intermediates.

One significant transformation of 5-sulfosalicylate is its decarboxylation under certain conditions, such as hydrothermal reactions. onu.edu.ua This reaction splits off the carboxyl group as carbon dioxide, leading to the formation of 4-hydroxybenzenesulfonate. onu.edu.ua Computational methods can model the energetics of this process, identifying the activation barriers and the most plausible reaction mechanism.

The oxidation of 5-sulfosalicylic acid has also been a subject of mechanistic investigation. A kinetic study of the reaction between 5-SSA and colloidal MnO₂ in an acidic medium revealed a pseudo-first-order reaction. researchgate.net The study proposed that the oxidation involves the intervention of free radicals and Mn(III) as intermediates. researchgate.net The reaction product was identified as p-hydroxy benzene (B151609) sulfonate ion. researchgate.net The proposed mechanism includes both acid-dependent and independent pathways. researchgate.net Quantum chemical calculations can be used to support such proposed mechanisms by calculating the energies of reactants, intermediates, transition states, and products.

In the context of its interaction with other molecules, the reaction of sodium[triaqua(5-sulfosalicylato)copper(II)] with adenine (B156593) has been studied. researchgate.net This reaction leads to the formation of a tetraadeninato(diaqua)-bis(copper(II)) complex. researchgate.net Understanding the mechanism of this ligand exchange reaction is important for its potential biological applications. Computational modeling can simulate the stepwise process of ligand substitution, providing a detailed picture of the reaction coordinate.

Furthermore, computational studies have been used to investigate the role of this compound in more complex systems, such as its use as a chelating agent in the synthesis of nanomaterials. researchgate.net For instance, in the hydrothermal synthesis of a Co₃S₄−Ni₃S₂@nickel foam electrode, this compound acts as a chelating agent. researchgate.net DFT calculations can help to understand how the chelating agent interacts with the metal precursors and influences the growth and morphology of the final product.

The uncatalyzed reaction of aromatic compounds, including 5-sulfosalicylic acid, with bromate (B103136) can lead to chemical oscillations. acs.org Simulation on the basis of a plausible skeleton mechanism can help to understand the complex dynamics of these oscillatory reactions. acs.org

Q & A

What are the established methods for synthesizing and characterizing sodium 5-sulfosalicylate coordination compounds?

Level: Basic
Answer:
this compound (NaHSSal) is frequently used as a ligand in coordination chemistry. Key synthesis steps include:

  • Coordination Reactions: Reacting NaHSSal with transition metal salts (e.g., Co(II), Cu(II)) under controlled pH and temperature. For example, [Co(Bhz)₃]₃(HSSal)₃·7.5H₂O was synthesized by mixing Co(NO₃)₂ with NaHSSal and benzohydrazide in aqueous solution .
  • Characterization: Employ elemental analysis, IR spectroscopy (to confirm sulfonate and carboxylate binding), and single-crystal X-ray diffraction (to determine crystal structure). Diffuse reflectance spectroscopy is used for electronic structure analysis .

Table 1: Synthesis Conditions for Selected NaHSSal Complexes

Metal IonLigand Ratio (NaHSSal:Metal)pHKey Characterization Techniques
Co(II)3:16.5XRD, IR, Elemental Analysis
Cu(II)2:17.0XRD, UV-Vis, Thermal Analysis

How can researchers resolve contradictions in spectroscopic data for this compound complexes?

Level: Advanced
Answer:
Contradictions in IR or UV-Vis data often arise from variations in coordination modes (e.g., monodentate vs. bidentate binding) or hydration states. Methodological approaches include:

  • Comparative Analysis: Cross-reference spectral data with structurally resolved XRD studies (e.g., sulfonate O-atom coordination shifts IR peaks by 20–30 cm⁻¹) .
  • Controlled Experiments: Replicate synthesis under strict stoichiometric and pH conditions to isolate variables.
  • Computational Modeling: Use density functional theory (DFT) to simulate vibrational spectra and validate experimental assignments .

Note: Inconsistent UV-Vis absorption bands may indicate solvent polarity effects or ligand field distortions, requiring temperature-dependent studies .

What crystallographic software and refinement strategies are optimal for this compound complexes?

Level: Advanced
Answer:

  • Software: SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling twinned data and high-resolution structures .
  • Refinement Tips:
    • Use the TWIN command for handling pseudo-merohedral twinning.
    • Apply anisotropic displacement parameters for non-hydrogen atoms.
    • Validate hydrogen bonding networks using PLATON or Mercury .

Table 2: Crystallographic Data for [Co(Bhz)₃]₃(HSSal)₃·7.5H₂O

ParameterValue
Space GroupTriclinic, P¹
a, b, c (Å)12.34, 14.56, 16.78
α, β, γ (°)89.2, 75.3, 82.1
R₁ (I > 2σ(I))0.045

How should researchers design experiments to study the thermodynamic stability of this compound complexes?

Level: Basic
Answer:

  • Titration Calorimetry: Use isothermal titration calorimetry (ITC) to measure binding constants (logK) and enthalpy changes (ΔH).
  • pH-Dependent Studies: Monitor complex stability across pH 4–9 to identify protonation-dependent structural changes .
  • Competitive Ligand Experiments: Introduce competing ligands (e.g., EDTA) to assess relative stability .

What gaps exist in the literature on this compound’s role in supramolecular chemistry?

Level: Advanced
Answer:
Current gaps include:

  • Non-Covalent Interactions: Limited studies on HSSal’s ability to form π–π stacks or halogen bonds in multi-component crystals.
  • Catalytic Applications: Few reports explore NaHSSal complexes as catalysts in oxidation or C–C coupling reactions.
  • Biological Relevance: Lack of cytotoxicity or antimicrobial activity data for these complexes .

Future Directions:

  • Synthesize heterometallic NaHSSal frameworks for magnetic or catalytic studies.
  • Investigate solvent-free mechanochemical synthesis to improve sustainability .

How can researchers ensure reproducibility in this compound synthesis?

Level: Basic
Answer:

  • Detailed Protocols: Report exact molar ratios, solvent purity, and crystallization conditions (e.g., slow evaporation vs. diffusion).
  • Characterization Standards: Provide full IR/UV-Vis spectra (not just peaks) and crystallographic CIF files .
  • Independent Validation: Collaborate with third-party labs to replicate key results .

What advanced techniques are suitable for probing electron-transfer mechanisms in NaHSSal complexes?

Level: Advanced
Answer:

  • Spectroelectrochemistry: Combine cyclic voltammetry with UV-Vis to correlate redox events with spectral changes.
  • EPR Spectroscopy: Detect metal-centered radicals in Cu(II) or Co(II) complexes at low temperatures.
  • Time-Resolved Studies: Use femtosecond laser pulses to track ultrafast ligand-to-metal charge transfer .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.